H3 Stereoselectivity: (R)- vs (S)-Enantiomer
The H3 receptor exhibits a high degree of stereoselectivity for branched-chain histamine analogues. In a functional assay measuring agonist potency (pEC50) at the human H3 receptor (hH3R), (R)-α-methylhistamine is more than an order of magnitude more potent than its (S)-configured isomer. The (S)-enantiomer shows a 25-fold reduction in potency [1]. This stereoselectivity is also observed in vivo, where (R)-α-methylhistamine (100 mg/kg i.g.) provides significant gastroprotection against ethanol-induced lesions in rats (reducing mucosal damage from 91% to 23%), while the (S)-enantiomer at a higher dose (166.3 mg/kg i.g.) is ineffective (damage 77-79%) [2]. These data underscore the necessity of using the pure (R)-enantiomer for H3 receptor-mediated studies.
| Evidence Dimension | H3 Receptor Potency (pEC50) and In Vivo Efficacy |
|---|---|
| Target Compound Data | pEC50 = 8.0 ± 0.1; α = 1.0 ± 0.01; In vivo: Reduces gastric mucosal damage from 91% to 23% (100 mg/kg) |
| Comparator Or Baseline | (S)-α-Methylhistamine: pEC50 = 6.6 ± 0.1; α = 0.94 ± 0.01; In vivo: 77-79% damage at 166.3 mg/kg |
| Quantified Difference | ~25-fold higher potency for (R)-enantiomer; (S)-enantiomer lacks in vivo gastroprotective effect. |
| Conditions | hH3R(445) functional assay [1]; Rat ethanol-induced gastric lesion model [2] |
Why This Matters
Ensuring procurement of the active (R)-enantiomer is critical for obtaining the expected potency and for the validity of studies relying on H3 receptor-mediated pharmacology.
- [1] Nijmeijer S, Vischer HF, Sirci F, Schultes S, Engelhardt H, de Esch IJP, Leurs R. Comparison of the pharmacological properties of human and rat histamine H3-receptors. Br J Pharmacol. 2011 Sep;164(2b):528-41. View Source
- [2] Morini G, Grandi D, Bertaccini G. Stereoselective inhibition of ethanol-induced gastric lesions in the rat by the H(3)-receptor agonist (R)-alpha-methylhistamine and its (S)-configured isomer. Pharmacology. 1999 Oct;59(4):192-200. View Source
